Structural Differentiation from Closest Indole-Oxoacetyl-Piperazine Analogs
The target compound is distinguished from its closest in-class analogs by the combination of an N-ethyl substituent on the piperazine ring and an N,N-diethylacetamide side chain on the indole nitrogen. Patent family HU0303082A2 discloses a generic Markush structure encompassing this substitution pattern as a distinct embodiment within the indole-oxoacetyl-piperazine series [1]. While quantitative antiviral activity data (e.g., EC50, IC50) for this specific compound are not publicly available from primary sources, its structural uniqueness within the patent scope implies differentiated biological properties relative to analogs bearing methyl, phenyl, or unsubstituted piperazine moieties [1].
| Evidence Dimension | Structural substitution pattern |
|---|---|
| Target Compound Data | N-ethylpiperazine + N,N-diethylacetamide |
| Comparator Or Baseline | Other indole-oxoacetyl-piperazine derivatives (e.g., N-methylpiperazine, N-phenylpiperazine, unsubstituted piperazine) |
| Quantified Difference | No quantitative bioactivity data available for direct comparison |
| Conditions | Patent disclosure HU0303082A2; generic formula scope |
Why This Matters
For procurement in antiviral research, the unique substitution pattern may confer distinct target engagement or resistance profiles, making this compound a non-fungible tool compound within the series.
- [1] Bristol-Myers Squibb Company. Substituted indoleoxoacetic piperazine derivatives, pharmaceutical compositions containing them and their antiviral use. Patent HU0303082A2, published December 29, 2003. View Source
